Cas no 2548990-56-1 (4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine)

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a heterocyclic compound featuring a morpholine core linked to an azetidine moiety via a carbonyl bridge, further functionalized with a 4-methylpyrazole group. This structure imparts versatility in medicinal chemistry applications, particularly as a scaffold for designing small-molecule inhibitors or modulators. The azetidine ring enhances conformational rigidity, while the morpholine and pyrazole groups contribute to favorable solubility and binding interactions. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for optimizing pharmacokinetic properties in drug discovery. The compound’s synthetic accessibility and modularity further support its utility in structure-activity relationship studies.
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine structure
2548990-56-1 structure
Product Name:4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
CAS No:2548990-56-1
MF:C13H20N4O2
MW:264.323502540588
CID:5311711
PubChem ID:154583747
Update Time:2025-10-29

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine Chemical and Physical Properties

Names and Identifiers

    • AKOS039918506
    • 2548990-56-1
    • F6677-2339
    • 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
    • [3-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-4-morpholinylmethanone
    • Inchi: 1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3
    • InChI Key: USPAWHFKDULTKS-UHFFFAOYSA-N
    • SMILES: C(N1CC(CN2C=C(C)C=N2)C1)(N1CCOCC1)=O

Computed Properties

  • Exact Mass: 264.15862589g/mol
  • Monoisotopic Mass: 264.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 50.6Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 424.4±35.0 °C(Predicted)
  • pka: 2.70±0.10(Predicted)

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine Pricemore >>

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Additional information on 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine: A Comprehensive Overview

The compound with CAS No 2548990-56-1, commonly referred to as 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and promising applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is characterized by a morpholine ring system, which serves as a versatile scaffold for various chemical modifications. The presence of the azetidine moiety introduces additional complexity, enhancing the molecule's ability to interact with biological targets. Furthermore, the substitution pattern at the 4-position of the morpholine ring, which includes a carbonyl group linked to an azetidine derivative, contributes significantly to its pharmacokinetic and pharmacodynamic properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed multi-step synthesis strategies, incorporating techniques such as nucleophilic substitution and coupling reactions, to achieve high yields and purity levels. The use of advanced purification methods, including chromatography and crystallization, has further ensured the quality of the final product.

From a pharmacological perspective, 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine has demonstrated remarkable bioactivity in preclinical studies. Its ability to modulate key cellular pathways has made it a candidate for treating various diseases, including neurodegenerative disorders and inflammatory conditions. Recent findings suggest that this compound exhibits potent anti-inflammatory properties, potentially through inhibition of specific cytokines and enzymes involved in the inflammatory cascade.

The structural flexibility of this compound allows for further modifications to optimize its therapeutic potential. For instance, researchers are exploring the impact of substituent variations on the molecule's bioavailability and efficacy. These studies aim to address challenges such as poor solubility and limited tissue penetration, which are common hurdles in drug development.

In terms of toxicity profiles, 4-{3-[(4-methyl-1H-pyrazol-1-yli methyl]azetidine -carbonyl}morpholine has shown a favorable safety profile in initial toxicity studies. Acute and chronic toxicity tests indicate minimal adverse effects at therapeutic doses, suggesting its potential for long-term use in patients. However, further studies are required to fully characterize its safety profile across different populations.

Looking ahead, the development of 4-{3 - [(4 - methyl - 1H - pyrazol - 1 - yli methyl] azetidine - carbonyl} morpholine represents a promising avenue in medicinal chemistry. Its unique combination of structural features and bioactivity positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound is expected to play a pivotal role in advancing therapeutic interventions across diverse disease areas.

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